molecular formula C22H27N3O6S B297042 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

Katalognummer B297042
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: FVXVJEHRCPQBSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide, commonly known as BRL-15572, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.

Wirkmechanismus

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. By blocking the activity of this receptor, BRL-15572 reduces the release of dopamine in the brain, which is associated with the reward and motivation pathways. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in preclinical studies.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of dopamine in the brain, which is associated with the reward and motivation pathways. This reduction in dopamine release has been shown to be effective in reducing drug-seeking behavior, as well as reducing the rewarding effects of drugs of abuse. BRL-15572 has also been shown to have potential as an antidepressant, as it has been shown to increase levels of serotonin and norepinephrine in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and neurotransmitter release. However, one limitation of using BRL-15572 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired effects in preclinical studies.

Zukünftige Richtungen

There are several potential future directions for research on BRL-15572. One area of interest is its potential as an anti-addictive agent. Further research is needed to determine its effectiveness in reducing drug-seeking behavior in humans. Another potential area of research is its potential as an antidepressant. Studies have shown promising results in preclinical models, but further research is needed to determine its effectiveness in humans. Additionally, researchers could investigate the potential of BRL-15572 as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.

Synthesemethoden

BRL-15572 was first synthesized by researchers at GlaxoSmithKline in the late 1990s. The synthesis method involves the reaction of 4-methoxy-N-methylbenzenesulfonamide with 1,3-benzodioxole-5-carboxaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through column chromatography, yielding BRL-15572 in high purity.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an anti-addictive agent, as it selectively targets the dopamine D3 receptor, which is involved in the reward and motivation pathways in the brain. BRL-15572 has also been studied for its potential as an antidepressant, as well as for its potential to treat schizophrenia and other psychotic disorders.

Eigenschaften

Molekularformel

C22H27N3O6S

Molekulargewicht

461.5 g/mol

IUPAC-Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C22H27N3O6S/c1-23(32(27,28)19-6-4-18(29-2)5-7-19)15-22(26)25-11-9-24(10-12-25)14-17-3-8-20-21(13-17)31-16-30-20/h3-8,13H,9-12,14-16H2,1-2H3

InChI-Schlüssel

FVXVJEHRCPQBSN-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC

Kanonische SMILES

CN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.